molecular formula C13H21N3O B7594710 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone

2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone

Cat. No. B7594710
M. Wt: 235.33 g/mol
InChI Key: QBOPZKVXOCJJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone, also known as DMPE, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPE is a synthetic compound that is primarily used as a research chemical and is not intended for human consumption.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the inflammatory response. 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone has also been found to interact with various receptors in the body, including the opioid and serotonin receptors, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone has been found to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models, suggesting that it may have potential therapeutic applications in humans. 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone has several advantages for use in laboratory experiments. It is a highly stable compound that can be easily synthesized and purified, making it an ideal candidate for use in drug development studies. However, there are also limitations to its use in laboratory experiments, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for research on 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone. One area of research is the development of new drugs based on the structure of 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone. Another area of research is the investigation of the potential therapeutic applications of 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone in various inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone and its effects on various receptors in the body.

Synthesis Methods

2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone is synthesized using a multi-step process that involves the reaction of 4,5-dimethylimidazole with 3-methylpiperidin-1-amine in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain pure 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone. The synthesis of 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone is a complex process that requires a high degree of expertise and specialized equipment.

Scientific Research Applications

2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a wide range of applications in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. 2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-(4,5-dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-10-5-4-6-15(7-10)13(17)8-16-9-14-11(2)12(16)3/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOPZKVXOCJJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CN2C=NC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-Dimethylimidazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone

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